tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H36N4O4 and its molecular weight is 480.609. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate, a compound with similar structure and properties, has been synthesized and characterized through various methods like LCMS, NMR, IR, and CHN elemental analysis. These compounds often crystallize in specific crystal systems and exhibit unique molecular structures, as confirmed by X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticorrosive Activity Research has been conducted on novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which show promise in anticorrosive applications. These compounds have been evaluated for their ability to inhibit corrosion in carbon steel, particularly in acidic environments, demonstrating high inhibition efficiency and strong adsorption properties on metal surfaces (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Antimalarial Activity Some derivatives of tert-butyl piperazine have shown potential as anti-malarial agents. The molecular structure and configuration of these compounds, such as bond distances and angles, play a crucial role in their biological activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Pharmaceutical Intermediates These compounds are important intermediates in the synthesis of biologically active molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been synthesized as an intermediate for benzimidazole compounds, showcasing their role in pharmaceutical synthesis (Ya-hu, 2010).
Antioxidant Properties Compounds like 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine, which share structural similarities, have been explored for their antioxidant properties in base fuel, indicating the potential of tert-butyl piperazine derivatives in this domain (Desai, Misra, & Nair, 2002).
Properties
IUPAC Name |
tert-butyl 4-[4-[(Z)-N'-(4-tert-butylbenzoyl)oxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4/c1-26(2,3)21-11-7-20(8-12-21)24(32)35-29-23(28)19-9-13-22(14-10-19)30-15-17-31(18-16-30)25(33)34-27(4,5)6/h7-14H,15-18H2,1-6H3,(H2,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVAKPEOXOIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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